Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Description
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a cyclobutane-based dicarboxylate ester featuring two hydroxymethyl (-CH₂OH) substituents at the 3,3-positions. Cyclobutane derivatives are valued in organic synthesis and pharmaceutical intermediates due to their strained ring systems and functional versatility .
Properties
IUPAC Name |
dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICYMJWDJZJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diisopropyl 3,3-bis(formyl)cyclobutane-1,1-dicarboxylate or diisopropyl 3,3-bis(carboxyl)cyclobutane-1,1-dicarboxylate.
Reduction: Formation of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the formation of more complex molecules. For instance, it can participate in cycloaddition reactions, which are crucial for creating cyclic structures in organic chemistry .
2. Photochemical Reactions
The compound has been used in photochemical reactions, particularly in template-directed [2+2] cycloaddition reactions. These reactions are valuable for synthesizing symmetrical and unsymmetrical cyclobutanes under mild conditions using light as a catalyst . The ability to undergo photodimerization makes it a useful reagent in synthetic organic chemistry.
Pharmaceutical Applications
1. Drug Development
Due to its structural characteristics, this compound is explored for its potential as a pharmaceutical intermediate. Compounds derived from it may exhibit biological activity suitable for drug development . The compound's ability to form derivatives with altered pharmacological profiles is of particular interest.
2. Targeted Drug Delivery Systems
Research indicates that derivatives of this compound can be utilized in developing targeted drug delivery systems. By modifying its structure, it may be possible to enhance solubility and bioavailability of therapeutic agents, thus improving their efficacy .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to modify their properties. Its dicarboxylate functionality allows it to act as a cross-linking agent or a plasticizer in polymer formulations, enhancing mechanical properties and thermal stability .
2. Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives where flexibility and durability are required. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism by which diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)
- Molecular Formula : C₁₄H₂₄O₆
- Substituents : Two methoxy (-OCH₃) groups at 3,3-positions.
- Properties: Higher lipophilicity compared to hydroxymethyl derivatives due to non-polar methoxy groups. Purity: 90% (Synthonix, Inc.) .
- Applications : Used as an organic intermediate in pharmaceutical synthesis .
- Safety: Limited hazard data; precautionary measures for general ester handling apply.
Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate (CAS 1628783-89-0)
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 869109-31-9)
Diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate (CAS 2001608-38-2)
- Molecular Formula : C₁₃H₂₂O₅ (estimated)
- Substituents : Hydroxy (-OH) and methyl (-CH₃) groups at the 3-position.
- Properties :
Structural and Functional Analysis
Substituent Effects
- Methoxy vs.
- Boc-Amino Group: Introduces steric bulk and protects reactive amines, making it suitable for controlled coupling reactions in peptide synthesis .
- Hydroxy Group : Enables further functionalization (e.g., oxidation to ketones or esterification) but requires stabilization against degradation .
Crystallographic and Geometric Considerations
Evidence from bipyrazole derivatives (unrelated but structurally analogous) suggests that substituent size and electronic effects significantly influence molecular packing and crystallinity . For example:
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Substituents | Purity | Key Applications |
|---|---|---|---|---|
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (115118-68-8) | C₁₄H₂₄O₆ | 3,3-OCH₃ | 90% | Pharmaceutical intermediates |
| Diisopropyl 3-[(tert-Boc-amino)methyl]cyclobutane-1,1-dicarboxylate (1628783-89-0) | C₁₈H₃₁NO₆ | 3-NHBoc | ≥97% | Peptide/PROTAC synthesis |
| Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (869109-31-9) | C₁₂H₂₀O₅ | 3-OH | N/A | Reactive intermediate |
| Diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate (2001608-38-2) | C₁₃H₂₂O₅ (est.) | 3-OH, 3-CH₃ | 97% | Specialty chemical synthesis |
Biological Activity
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate (CAS: 893724-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant activity, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.
- Molecular Formula : C12H18O5
- Molar Mass : 242.268 g/mol
- Density : 1.165 g/cm³ (predicted)
- Boiling Point : 293.2 °C (predicted)
- Storage Conditions : 2-8 °C
Cytotoxicity
Cytotoxicity studies are essential for evaluating the potential of this compound as an anticancer agent. In studies involving similar compounds, cytotoxic effects were assessed on various human cancer cell lines using the MTS assay. For example, derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against cancer cell lines such as RKO and HeLa . Although specific IC50 data for this compound is not available, the structural similarities suggest a potential for similar activity.
Study on Related Compounds
A study published in Nature evaluated the biological activities of various bis(spiropyrazolone) derivatives against human cancer cell lines and Leishmania mexicana. The most active compounds showed IC50 values below 1 µM against leishmanial cells and significant cytotoxicity against human cancer cells, indicating that structural modifications can lead to enhanced biological activity .
The mechanism of action for compounds related to this compound often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is typically assessed through morphological changes in treated cells and viability assays that measure metabolic activity post-treatment .
Summary Table of Biological Activities
| Activity Type | Related Compound Findings | Potential Implication for this compound |
|---|---|---|
| Antioxidant | Effective radical scavenging in vitro | Potential to reduce oxidative stress; further studies needed |
| Cytotoxicity | IC50 values ranging from 49.79 µM to 113.70 µM | Suggests possible anticancer activity; specific testing required |
| Leishmanicidal | IC50 < 1 µM for several derivatives | Indicates potential effectiveness against parasitic infections; further exploration necessary |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via catalytic insertion or cross-electrophile coupling. For example, dimethyl malonate reacts with THF and NaH under controlled temperatures (0–67°C), followed by purification via column chromatography using pentane/Et₂O or EtOAc/hexanes . Optimizing yields requires precise stoichiometry of reagents (e.g., GaCl₃ as a 20 mol% catalyst) and inert reaction conditions to avoid side reactions. Monitoring via TLC ensures reaction progress .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Silica gel chromatography with eluents like diethyl ether/pentane (1:1) or EtOAc/hexanes (20%) effectively isolates the compound. Solvent polarity must be tailored to the compound’s hydrophobicity, and fractions should be analyzed via NMR to confirm purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include ester carbonyls (~169 ppm in ¹³C NMR) and hydroxymethyl protons (δ ~3.5–4.0 ppm in ¹H NMR) .
- IR : Ester C=O stretches appear at ~1726 cm⁻¹, while hydroxyl groups show broad peaks near 3400 cm⁻¹ .
- HRMS : Matches experimental molecular ion peaks with theoretical values (e.g., [M+H]⁺ for C₁₄H₂₂O₆) to confirm molecular weight .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The rigid cyclobutane ring and hydroxymethyl substituents create steric hindrance, directing regioselectivity in reactions. For example, in cross-electrophile couplings (e.g., with bromopyridines), the reaction favors less hindered positions, requiring optimized equivalents of coupling partners and catalysts like GaCl₃ to enhance efficiency .
Q. What computational approaches validate the compound’s geometry and electronic structure?
- Methodological Answer : Density Functional Theory (DFT) calculations compare experimental bond lengths/angles (from XRD) with theoretical models. Parameters like torsion angles (e.g., cyclobutane ring puckering) and Mulliken charges on hydroxymethyl groups help explain reactivity trends . Software like Gaussian or ORCA can model NMR chemical shifts for validation .
Q. How does catalyst choice impact product distribution in cyclopropane insertion reactions?
- Methodological Answer : Lewis acids like GaCl₃ promote azodicarboxylate insertion into cyclopropane rings, forming pyrazolidines. Testing alternative catalysts (e.g., FeCl₃ or Sc(OTf)₃) under varying temperatures (RT vs. 60°C) reveals effects on reaction rates and byproduct formation. Kinetic studies via in-situ IR or HPLC track intermediates .
Q. What strategies address low yields in scaled-up syntheses of this compound?
- Methodological Answer : Low yields (e.g., 16–49%) may arise from moisture-sensitive reagents or solvent impurities. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
